molecular formula C10H4BrClN2O B2866501 7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine CAS No. 2387695-88-5

7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine

Cat. No.: B2866501
CAS No.: 2387695-88-5
M. Wt: 283.51
InChI Key: DTORWSHUUKIRGA-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitrophenol with 2,4-dichloropyrimidine in the presence of a base, followed by bromination to introduce the bromine atom at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce oxides of the compound .

Scientific Research Applications

7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzofuro[3,2-d]pyrimidine
  • 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

7-bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2O/c11-5-1-2-6-7(3-5)15-9-8(6)13-4-14-10(9)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTORWSHUUKIRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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